Ibuprofen(1-)

Cat. No.:

B10787088

M. Wt:

205.27 g/mol

InChI Key:

HEFNNWSXXWATRW-UHFFFAOYSA-M

Attention:

For research use only. Not for human or veterinary use.

Description

Ibuprofen(1-) is a monocarboxylic acid anion that is the conjugate base of ibuprofen, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an ibuprofen.

Ibuprofen Sodium is the sodium salt form of ibuprofen, a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities. Upon administration, ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.

See also: Ibuprofen (is conjugate base of).

Ibuprofen Sodium is the sodium salt form of ibuprofen, a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic activities. Upon administration, ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation.

See also: Ibuprofen (is conjugate base of).

Structure

2D Structure

Chemical Structure Depiction

3D Structure

Interactive Chemical Structure Model

Properties

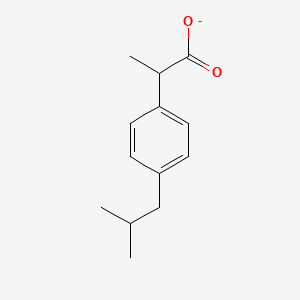

IUPAC Name |

2-[4-(2-methylpropyl)phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFNNWSXXWATRW-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17O2- |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Ibuprofen on COX-1 and COX-2 Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen (B1674241), a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs), exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning ibuprofen's interaction with the two key isoforms, COX-1 and COX-2. It delves into the competitive and allosteric inhibition kinetics, the structural basis of binding, and the quantitative parameters of this interaction. Detailed experimental protocols for assessing COX inhibition are provided, alongside visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

Ibuprofen is a non-selective inhibitor of the cyclooxygenase enzymes, COX-1 and COX-2, which are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2).[1] PGH2 is the precursor to a variety of prostaglandins (B1171923) that mediate pain, inflammation, and fever, as well as thromboxane (B8750289) A2, which is involved in platelet aggregation.[1] While the anti-inflammatory, analgesic, and antipyretic properties of ibuprofen are primarily attributed to the inhibition of COX-2, the inhibition of COX-1 is associated with undesirable side effects, particularly in the gastrointestinal tract.[1] Ibuprofen is administered as a racemic mixture of (S)- and (R)-enantiomers. The (S)-enantiomer is considered the more pharmacologically active form due to its potent inhibition of COX enzymes.[2] The (R)-enantiomer, while less active, can undergo in vivo conversion to the (S)-enantiomer.[1]

The Cyclooxygenase (COX) Signaling Pathway

The COX pathway, also known as the arachidonic acid cascade, is a critical signaling pathway in the inflammatory response. It begins with the release of arachidonic acid from the cell membrane, which is then metabolized by COX enzymes to produce prostaglandins and other pro-inflammatory mediators.

References

An In-depth Technical Guide to the Chemical and Physical Properties of the Ibuprofen Anion

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen (B1674241), chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain, fever, and inflammation.[1][2] Like most carboxylic acid-containing drugs, its properties are highly dependent on pH. Ibuprofen is a weak acid, and at physiological pH, it predominantly exists in its deprotonated form, the ibuprofen anion (2-[4-(2-methylpropyl)phenyl]propanoate).[3][4] This anionic form is crucial as it governs the drug's solubility, absorption, and interaction with biological targets. This guide provides a comprehensive overview of the essential chemical and physical properties of the ibuprofen anion, detailed experimental protocols for their determination, and visualizations of key related pathways.

Chemical Structure and Identity

The ibuprofen anion is the conjugate base of ibuprofen, formed through the deprotonation of the carboxylic acid group.[4] This conversion is a simple acid-base equilibrium, dictated by the pKa of ibuprofen and the pH of the surrounding medium.

Table 1: Chemical Identifiers for Ibuprofen and its Anion

| Property | Ibuprofen (Neutral) | Ibuprofen Anion | Citation(s) |

|---|---|---|---|

| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]propanoic acid | 2-[4-(2-methylpropyl)phenyl]propanoate | [3][4] |

| Molecular Formula | C₁₃H₁₈O₂ | C₁₃H₁₇O₂⁻ | [1][4] |

| Molecular Weight | 206.28 g/mol | 205.27 g/mol |[1][4] |

Physicochemical Properties

Acid Dissociation Constant (pKa)

The pKa is a critical parameter that determines the ionization state of ibuprofen at a given pH. The anionic form becomes the major species at pH values above the pKa.[5] Various experimental values for the pKa of ibuprofen have been reported, with most clustering around 4.5.

Table 2: Reported Acid Dissociation Constant (pKa) Values for Ibuprofen

| pKa Value | Method/Source | Citation(s) |

|---|---|---|

| 4.4 | Pharmacokinetic study | [6] |

| 4.44 | ChEMBL database | [7] |

| 4.5 | Experimental study | [8] |

| 4.51 | Experimental study | [9] |

| 4.85 | ChemAxon prediction | [10] |

| 4.91 | PubChem database | [3] |

| ~5.2 | Environmental study |[5] |

The variation in reported pKa values can be attributed to different experimental conditions, such as temperature, ionic strength, and measurement technique.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. news-medical.net [news-medical.net]

- 3. Ibuprofen, (+-)- | C13H18O2 | CID 3672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ibuprofen(1-) | C13H17O2- | CID 3326923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Effects of pH, dissolved organic matter, and salinity on ibuprofen sorption on sediment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ibuprofen, (-)- | C13H18O2 | CID 114864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacokinetics of R- and S-ibuprofen enantiomers in vivo

An In-depth Technical Guide to the In Vivo Pharmacokinetics of R- and S-Ibuprofen Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuprofen (B1674241), a widely utilized non-steroidal anti-inflammatory drug (NSAID), is a chiral compound administered clinically as a racemic mixture of its two enantiomers: R-(-)-ibuprofen and S-(+)-ibuprofen.[1] The pharmacological activity, primarily the inhibition of cyclooxygenase (COX) enzymes, resides almost exclusively with the S-(+)-enantiomer.[1][2][3] The R-(-)-enantiomer is not inactive in vivo; it undergoes a significant unidirectional chiral inversion to the active S-(+)-form.[1][2] This stereoselective pharmacokinetics, encompassing absorption, distribution, metabolism, and excretion, is critical for understanding the drug's overall therapeutic effect and toxicity profile. This guide provides a detailed examination of the in vivo behavior of ibuprofen enantiomers, summarizing quantitative pharmacokinetic data, outlining experimental protocols for their study, and visualizing the key metabolic pathways.

Introduction to Ibuprofen Chirality

Ibuprofen belongs to the 2-arylpropionic acid (2-APA) class of NSAIDs, characterized by a chiral carbon atom in the propionic acid side chain.[1] The S-enantiomer is the eutomer, responsible for the desired anti-inflammatory, analgesic, and antipyretic effects through the inhibition of COX enzymes.[2][4] The R-enantiomer, or distomer, is significantly less potent in inhibiting COX.[4][5] However, the body possesses enzymes that convert a substantial portion of the administered R-ibuprofen into S-ibuprofen.[2] This metabolic chiral inversion makes the R-enantiomer a prodrug of the S-enantiomer, contributing to the overall therapeutic effect of the racemic mixture.[6] Understanding the distinct pharmacokinetic profiles of each enantiomer is crucial for optimizing therapy and predicting clinical outcomes.[7]

Pharmacokinetics of R- and S-Ibuprofen

Absorption

Following oral administration, racemic ibuprofen is rapidly and completely absorbed, with time to maximum plasma concentration (Tmax) typically occurring within 1-2 hours, depending on the formulation.[1][8][9] The absorption rate can be influenced by the formulation; for example, ibuprofen arginine and solubilized capsules lead to a faster absorption and earlier Tmax compared to standard tablets.[9]

Distribution

Ibuprofen is extensively bound (>98%) to plasma proteins, primarily albumin, at therapeutic concentrations.[8][10] This binding is concentration-dependent; at doses exceeding 600 mg, the unbound fraction increases, leading to higher clearance.[1] Some studies suggest that protein binding favors the R-(-)-enantiomer.[11] Ibuprofen distributes into various tissues, achieving substantial concentrations in synovial fluid, a proposed site of action for its anti-inflammatory effects in musculoskeletal disorders.[1] Human serum albumin has been shown to have multiple binding sites for ibuprofen, with the primary locations being Sudlow's drug sites (DS1 and DS2) and several fatty acid binding sites.[12][13]

Metabolism and Chiral Inversion

The metabolism of ibuprofen is complex and stereoselective, involving two primary processes: oxidative metabolism and unidirectional chiral inversion.[7][8]

2.3.1 Chiral Inversion of R-Ibuprofen An estimated 50-65% of an administered dose of R-ibuprofen undergoes metabolic chiral inversion to the pharmacologically active S-ibuprofen.[8][10] This conversion is a critical aspect of its pharmacokinetics.

-

Mechanism: The inversion is a three-step enzymatic process.[2] It begins with the formation of a coenzyme A (CoA) thioester of R-ibuprofen, catalyzed by acyl-CoA-synthetase.[8][14] This intermediate is then converted by alpha-methylacyl-CoA racemase (AMACR) to the S-ibuprofen-CoA thioester.[2][8][10] Finally, a hydrolase cleaves the thioester bond to release S-ibuprofen.[2] This pathway is unidirectional; the S-enantiomer is not converted back to the R-enantiomer.[2][15]

-

Site of Inversion: The chiral inversion occurs both pre-systemically in the gut and systemically in the liver.[8][10]

2.3.2 Oxidative Metabolism The primary route of elimination for ibuprofen is through oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver, forming several inactive metabolites.[8][10] The main metabolites are 2-hydroxy-ibuprofen and 3-hydroxy-ibuprofen, with the latter being further oxidized to carboxy-ibuprofen.[8][16]

-

Enzyme Stereoselectivity: The metabolism is stereoselective. CYP2C9 is the primary enzyme responsible for the metabolism of the active S-ibuprofen.[8][10] In contrast, R-ibuprofen is metabolized more by CYP2C8.[8][10] Genetic polymorphisms in CYP2C9 and CYP2C8 genes can significantly alter enzyme activity, leading to reduced clearance and an increased risk of adverse effects in individuals who are poor metabolizers.[17][18]

Excretion

Ibuprofen is almost completely eliminated via metabolism, with very little unchanged drug found in the urine.[8][10] The inactive hydroxy and carboxy metabolites, along with their glucuronide conjugates, are excreted renally.[1][8] The renal clearance of R-ibuprofen appears to be faster than that of its S-enantiomer.[11] In the isolated perfused rat kidney model, ibuprofen was recovered in the urine only as conjugated material.[11]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for R- and S-ibuprofen from in vivo human studies following the administration of racemic ibuprofen. Note that values can vary between studies due to differences in dose, formulation, and study population.

Table 1: Pharmacokinetic Parameters of Ibuprofen Enantiomers After Oral Administration of Racemic Ibuprofen (400 mg) in Healthy Volunteers

| Parameter | S-(+)-Ibuprofen | R-(-)-Ibuprofen | Reference |

| Cmax (µg/mL) | 20.0 | 18.2 | [19] |

| AUC (µg·h/mL) | Significantly greater than R-enantiomer | - | [6] |

| Unbound Fraction | Significantly greater than R-enantiomer | - | [6] |

Data presented are representative values. Cmax = Maximum plasma concentration; AUC = Area under the plasma concentration-time curve.

Table 2: Clearance of Ibuprofen Enantiomers After Oral Administration of Racemic Ibuprofen (800 mg) in Healthy Volunteers

| Parameter | Value (mL/min) | Reference |

| Clearance of S-Ibuprofen | 87.4 ± 25.9 | [20] |

| Clearance of R-Ibuprofen (Inversion) | 57.3 ± 31.0 | [20] |

| Clearance of R-Ibuprofen (Non-inversion) | 56.3 ± 29.0 | [20] |

Values are mean ± S.D. "Inversion" refers to the clearance pathway involving conversion to S-ibuprofen, while "Non-inversion" refers to other metabolic pathways.

Table 3: High-Affinity Enzyme Kinetics for Hydroxylation of Ibuprofen Enantiomers in Human Liver Microsomes

| Enantiomer | Metabolite | Vmax (pmol/min/mg) | Km (µM) | Reference |

| S-Ibuprofen | 2-hydroxy-ibuprofen | 566 ± 213 | 38 ± 13 | [16] |

| 3-hydroxy-ibuprofen | 892 ± 630 | 21 ± 6 | [16] | |

| R-Ibuprofen | 2-hydroxy-ibuprofen | 510 ± 117 | 47 ± 20 | [16] |

| 3-hydroxy-ibuprofen | 593 ± 113 | 29 ± 8 | [16] |

Vmax = Maximum reaction velocity; Km = Michaelis constant (substrate concentration at half Vmax).

Experimental Protocols

In Vivo Pharmacokinetic Study Design

A typical clinical study to evaluate the pharmacokinetics of ibuprofen enantiomers follows a crossover design.

-

Subjects: Healthy adult volunteers are recruited. Subjects undergo a health screening and provide informed consent. Exclusion criteria typically include a history of gastrointestinal, renal, or hepatic disease, and use of other medications.

-

Drug Administration: After an overnight fast, subjects receive a single oral dose of racemic ibuprofen (e.g., 400 mg or 800 mg).[6][9][21]

-

Blood Sampling: Venous blood samples are collected into heparinized or EDTA-containing tubes at pre-defined time points: pre-dose (0 hours) and at multiple intervals post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours).[9][22]

-

Plasma Processing: Blood samples are centrifuged to separate plasma, which is then stored frozen (e.g., at -70°C) until analysis.[9]

-

Washout Period: A washout period of at least one week is maintained between different treatment arms in a crossover study to ensure complete elimination of the drug.[9]

-

Data Analysis: Plasma concentration-time data for each enantiomer are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and clearance (CL).[9]

Bioanalytical Methods for Enantiomer Separation

Stereospecific quantification of R- and S-ibuprofen in biological matrices is essential. Several analytical techniques are employed.

-

High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric resolution.[23]

-

Principle: Direct separation is achieved using a chiral stationary phase (CSP), such as an ovomucoid (OVM) column or a Chiralcel OJ-R column.[24][25] An achiral mobile phase, often a mixture of a phosphate (B84403) buffer and an organic modifier like ethanol (B145695) or acetonitrile, is used.[24][25]

-

Procedure: Plasma samples typically undergo protein precipitation with an organic solvent (e.g., methanol) followed by centrifugation.[9] The supernatant is injected into the HPLC system. Detection is commonly performed using UV absorbance at approximately 220 nm.[25] Coupling HPLC with mass spectrometry (LC-MS/MS) enhances sensitivity and selectivity.[9][24]

-

-

Gas Chromatography-Mass Spectrometry (GC/MS):

-

Principle: This method involves indirect separation. The ibuprofen enantiomers are first derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.[14][23]

-

Procedure: Ibuprofen is extracted from the biological matrix. A derivatizing agent, such as R-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol, is used to create diastereomeric esters.[23] These derivatives are then analyzed by GC/MS.

-

-

Capillary Electrophoresis (CE):

-

Principle: Enantiomeric separation is achieved by adding a chiral selector, such as a cyclodextrin (B1172386) derivative, to the background electrolyte (buffer).[25][26] The two enantiomers form transient diastereomeric complexes with the chiral selector, which have different mobilities in the electric field, allowing for their separation.

-

Procedure: Urine or plasma samples are prepared and injected into the capillary. A voltage is applied, and the separated enantiomers are detected as they pass a detector window, typically using UV absorbance.[26]

-

Visualizations of Key Pathways

The following diagrams illustrate the critical metabolic and experimental pathways involved in the study of ibuprofen enantiomers.

Caption: Unidirectional chiral inversion of R-Ibuprofen.

Caption: Metabolic pathways of Ibuprofen enantiomers.

Caption: Experimental workflow for pharmacokinetic analysis.

References

- 1. Clinical pharmacokinetics of ibuprofen. The first 30 years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. Pharmacological differences between R(-)- and S(+)-ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.viamedica.pl [journals.viamedica.pl]

- 6. The relationship between the pharmacokinetics of ibuprofen enantiomers and the dose of racemic ibuprofen in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantioselective pharmacokinetics of ibuprofen and involved mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic and pharmacodynamic evaluation according to absorption differences in three formulations of ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Stereoselective disposition of ibuprofen enantiomers in the isolated perfused rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple binding modes of ibuprofen in human serum albumin identified by absolute binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multiple binding modes of ibuprofen in human serum albumin identified by absolute binding free energy calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Mechanistic studies on the metabolic chiral inversion of R-ibuprofen in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic studies of enantiomers of ibuprofen and its chiral metabolites in humans with different variants of genes coding CYP2C8 and CYP2C9 isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Association of CYP2C9∗3 and CYP2C8∗3 Non-Functional Alleles with Ibuprofen-Induced Upper Gastrointestinal Toxicity in a Saudi Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Simultaneous fitting of R- and S-ibuprofen plasma concentrations after oral administration of the racemate - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Stereoselective disposition of ibuprofen in patients with compromised renal haemodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. dovepress.com [dovepress.com]

- 23. scielo.br [scielo.br]

- 24. asianpubs.org [asianpubs.org]

- 25. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 26. Separation of the enantiomers of ibuprofen and its major phase I metabolites in urine using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolic pathways of ibuprofen (B1674241) within liver microsomes, with a focus on the enzymatic processes, quantitative data, and detailed experimental protocols for in vitro analysis.

Introduction

Ibuprofen, a nonsteroidal anti-inflammatory drug (NSAID), is widely used for its analgesic, anti-inflammatory, and antipyretic properties. Understanding its metabolism is crucial for predicting drug-drug interactions, assessing patient-specific clearance, and ensuring therapeutic efficacy and safety. The liver is the primary site of ibuprofen metabolism, where it undergoes oxidative transformations predominantly mediated by the cytochrome P450 (CYP) enzyme system located in the endoplasmic reticulum, which constitutes the main component of the microsomal fraction.

Ibuprofen is administered as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer is primarily responsible for the pharmacological activity. A significant portion of the (R)-enantiomer undergoes in vivo chiral inversion to the active (S)-enantiomer. The metabolism of these enantiomers is stereoselective, involving different CYP isoforms to varying extents.

Primary Metabolic Pathways in Liver Microsomes

The primary metabolic transformation of ibuprofen in liver microsomes is oxidation, specifically hydroxylation of the isobutyl side chain. This process is a phase I metabolic reaction. The major primary metabolites formed are 2-hydroxyibuprofen (B1664085) and 3-hydroxyibuprofen (B1141330).[1][2] These hydroxylated metabolites are pharmacologically inactive.[2]

Following hydroxylation, 3-hydroxyibuprofen can be further oxidized to carboxyibuprofen. This subsequent oxidation is primarily carried out by cytosolic alcohol dehydrogenases and is therefore not a direct microsomal pathway, though it is a key step in the overall hepatic metabolism of ibuprofen.[3]

The key cytochrome P450 enzymes responsible for ibuprofen hydroxylation in human liver microsomes are CYP2C9 and CYP2C8 .[2][4] There is a notable stereoselectivity in the involvement of these enzymes:

-

CYP2C9 is the principal enzyme involved in the metabolism of the pharmacologically active (S)-ibuprofen .[2]

-

CYP2C8 plays a more significant role in the metabolism of (R)-ibuprofen .[2]

At higher concentrations of ibuprofen, other CYP isoforms such as CYP3A4, CYP2C19, CYP2D6, CYP2E1, and CYP2B6 may also contribute to 2-hydroxylation, and CYP2C19 to 3-hydroxylation.[2]

Quantitative Data: Enzyme Kinetics

The following tables summarize the kinetic parameters for the formation of 2-hydroxyibuprofen and 3-hydroxyibuprofen from both (S)- and (R)-ibuprofen in human liver microsomes. The data is presented as Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax).

| Substrate | Metabolite | Enzyme | Km (µM) | Vmax (pmol/min/mg protein) |

| (S)-Ibuprofen | 2-Hydroxyibuprofen | CYP2C9 | 38 ± 13 | 566 ± 213 |

| (S)-Ibuprofen | 3-Hydroxyibuprofen | CYP2C9 | 21 ± 6 | 892 ± 630 |

| (R)-Ibuprofen | 2-Hydroxyibuprofen | CYP2C8/CYP2C9 | 47 ± 20 | 510 ± 117 |

| (R)-Ibuprofen | 3-Hydroxyibuprofen | CYP2C9 | 29 ± 8 | 593 ± 113 |

| Data from Hamman et al., 1997[5] |

Experimental Protocols

This section details a typical in vitro experimental protocol for studying the metabolism of ibuprofen in human liver microsomes (HLM).

Materials and Reagents

-

Human liver microsomes (pooled)

-

(R,S)-Ibuprofen

-

2-hydroxyibuprofen and 3-hydroxyibuprofen standards

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system:

-

NADP⁺

-

Glucose-6-phosphate (G6P)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

-

Acetonitrile (B52724) (HPLC grade)

-

Phosphoric acid or other suitable acid for reaction termination and sample acidification

-

Internal standard (e.g., Flurbiprofen) for HPLC analysis

-

HPLC grade water, methanol (B129727), or acetonitrile for mobile phase

In Vitro Incubation

-

Prepare Incubation Mixtures: In microcentrifuge tubes, prepare the incubation mixtures containing human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) in potassium phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the microsomal suspension at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiate the Reaction: Start the metabolic reaction by adding a solution of ibuprofen (in a suitable solvent like methanol or DMSO, ensuring the final solvent concentration is low, typically <1%) to the pre-warmed microsomal suspension. The final substrate concentration can be varied to determine enzyme kinetics.

-

Add Cofactor: Immediately after adding the substrate, add the NADPH regenerating system (e.g., 1 mM NADP⁺, 10 mM G6P, 1 U/mL G6PDH, and 5 mM MgCl₂) to initiate the enzymatic reaction.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified time period (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the Reaction: Stop the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture), which also contains the internal standard. This step precipitates the microsomal proteins.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for HPLC analysis.

Sample Extraction (Liquid-Liquid Extraction)

For a cleaner sample, a liquid-liquid extraction can be performed after reaction termination:

-

Acidify: After stopping the reaction with acetonitrile and centrifuging, transfer the supernatant to a clean tube. Acidify the sample with a small volume of acid (e.g., 0.1 M phosphoric acid).[6]

-

Add Extraction Solvent: Add an appropriate organic extraction solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate.[6][7]

-

Vortex and Centrifuge: Vortex the mixture vigorously for several minutes to ensure thorough mixing and then centrifuge to separate the aqueous and organic layers.[8]

-

Collect Organic Layer: Carefully transfer the upper organic layer to a new tube.

-

Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried residue in a small volume of the HPLC mobile phase. The sample is now ready for injection into the HPLC system.

HPLC Analysis

The following provides an example of HPLC conditions for the analysis of ibuprofen and its hydroxylated metabolites.

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[9][10]

-

Mobile Phase: A mixture of acetonitrile and water (or a buffer like ammonium (B1175870) phosphate) in isocratic or gradient elution mode. For example, a mobile phase of 66% water (pH adjusted to 2.5 with phosphoric acid) and 34% acetonitrile.[11] Another example is 75% acetonitrile with 15 mM ammonium acetate at pH 4.[12]

-

Injection Volume: 20-50 µL.

Calibration curves for ibuprofen and its metabolites should be prepared by spiking known concentrations into blank incubation matrix and processing them in the same manner as the experimental samples.

Conclusion

The primary metabolic pathways of ibuprofen in liver microsomes involve stereoselective hydroxylation to 2-hydroxyibuprofen and 3-hydroxyibuprofen, catalyzed predominantly by CYP2C9 and CYP2C8. The in vitro methods described provide a robust framework for investigating the kinetics of these pathways and for assessing potential drug interactions. A thorough understanding of these metabolic processes is essential for the continued safe and effective use of ibuprofen in diverse patient populations.

References

- 1. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. How polymorphisms of the cytochrome P450 genes affect ibuprofen and diclofenac metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regioselective and stereoselective metabolism of ibuprofen by human cytochrome P450 2C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of Different Methods of Extracting NSAIDs in Biological Fluid Samples for LC-MS/MS Assays: Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nyc.gov [nyc.gov]

- 9. HPLC determination of ibuprofen and metabolites in biological fluids [chromaappdb.mn-net.com]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. helixchrom.com [helixchrom.com]

- 13. Bot Verification [rasayanjournal.co.in]

The Analytical Pursuit: A Technical Guide to the Structural Elucidation of Ibuprofen and Its Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen (B1674241), a nonsteroidal anti-inflammatory drug (NSAID), is a cornerstone of pain and inflammation management worldwide. Its therapeutic efficacy is intrinsically linked to its metabolic fate within the body. A thorough understanding of the structures of ibuprofen and its metabolites is paramount for comprehending its pharmacokinetics, pharmacodynamics, and toxicological profile. This in-depth technical guide provides a comprehensive overview of the structural elucidation of ibuprofen and its primary metabolites, focusing on the analytical techniques and experimental protocols employed in their identification and characterization.

Physicochemical and Structural Properties

Ibuprofen, chemically known as (RS)-2-(4-(2-methylpropyl)phenyl)propanoic acid, is a chiral molecule administered as a racemic mixture. Its metabolism primarily occurs in the liver, leading to the formation of several key metabolites through oxidation and conjugation reactions. The principal metabolites include 1-hydroxyibuprofen, 2-hydroxyibuprofen, 3-hydroxyibuprofen, and carboxyibuprofen. The physicochemical properties of ibuprofen and its major metabolites are summarized in the table below, providing a foundation for the development of analytical methods for their separation and detection.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| Ibuprofen | C₁₃H₁₈O₂ | 206.28 | 75-78 | 4.4 - 5.2 |

| 1-Hydroxyibuprofen | C₁₃H₁₈O₃ | 222.28 | - | - |

| 2-Hydroxyibuprofen | C₁₃H₁₈O₃ | 222.28 | - | - |

| 3-Hydroxyibuprofen | C₁₃H₁₈O₃ | 222.28 | - | - |

| Carboxyibuprofen | C₁₃H₁₆O₄ | 236.26 | - | - |

Metabolic Pathways of Ibuprofen

The biotransformation of ibuprofen is a multi-step process predominantly mediated by cytochrome P450 (CYP) enzymes, with CYP2C9 playing a major role, and CYP2C8 also contributing.[1][2] The metabolic cascade involves Phase I oxidation reactions, primarily hydroxylation of the isobutyl side chain, followed by further oxidation to a carboxylic acid. Phase II metabolism involves the conjugation of the parent drug and its Phase I metabolites with glucuronic acid, facilitating their excretion.[1] A significant aspect of ibuprofen's metabolism is the unidirectional chiral inversion of the pharmacologically less active R-enantiomer to the active S-enantiomer.[1]

References

An In-depth Technical Guide on the Interaction of Ibuprofen with Prostaglandin Synthesis Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuprofen (B1674241) is a cornerstone nonsteroidal anti-inflammatory drug (NSAID) that exerts its analgesic, anti-inflammatory, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes.[1][2][3] These enzymes, COX-1 and COX-2, are critical for the conversion of arachidonic acid into prostaglandins (B1171923), which are key lipid mediators of pain, inflammation, and fever.[1][4] This document provides a comprehensive technical overview of the biochemical interaction between ibuprofen and the prostaglandin (B15479496) synthesis pathway. It includes a detailed examination of the mechanism of action, quantitative inhibition data, standard experimental protocols for assessing COX inhibition, and visual representations of the core pathways and workflows.

The Prostaglandin Synthesis Pathway

The synthesis of prostaglandins is a multi-step enzymatic cascade that begins with the release of arachidonic acid from the cell membrane's phospholipids (B1166683) by the enzyme phospholipase A2 (PLA2).[5][6] Once liberated, arachidonic acid serves as the primary substrate for the prostaglandin G/H synthase (PGHS) enzymes, more commonly known as cyclooxygenases (COX).[6][7]

There are two main isoforms of this enzyme:

-

COX-1 (PGHS-1): A constitutively expressed enzyme found in most tissues. It is responsible for producing prostaglandins that regulate physiological processes, such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation through the production of thromboxane (B8750289) A2.[1][4]

-

COX-2 (PGHS-2): An inducible enzyme whose expression is significantly upregulated at sites of inflammation by stimuli such as cytokines and endotoxins.[4] The prostaglandins produced by COX-2 are the primary mediators of inflammation, pain, and fever.[2]

Both COX isoforms catalyze the conversion of arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[1][6] This intermediate is then rapidly converted into various bioactive prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TxA2), by specific downstream isomerases and synthases.[5][8] These prostanoids exert their effects by binding to specific G-protein-coupled receptors on target cells.[7][8]

References

- 1. news-medical.net [news-medical.net]

- 2. Ibuprofen - Wikipedia [en.wikipedia.org]

- 3. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 4. droracle.ai [droracle.ai]

- 5. ClinPGx [clinpgx.org]

- 6. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of Ibuprofen: A Technical Guide to its Anti-Inflammatory Action

An in-depth exploration of the history, mechanism, and seminal research behind one of the world's most significant anti-inflammatory agents.

This technical guide provides a comprehensive overview of the discovery and history of ibuprofen (B1674241) as a non-steroidal anti-inflammatory drug (NSAID). It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the key experiments that established its efficacy and mechanism of action. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate a deeper understanding of this crucial therapeutic agent.

A Historical Perspective: The Quest for a Safer Aspirin (B1665792)

The story of ibuprofen begins in the 1950s at the research department of Boots Pure Drug Company in the UK.[1][2][3] The primary goal was to develop a novel treatment for rheumatoid arthritis that possessed the anti-inflammatory properties of aspirin but with a superior safety profile, particularly concerning gastrointestinal side effects.[1][2][3]

A dedicated team led by pharmacologist Dr. Stewart Adams and chemist Dr. John Nicholson embarked on this ambitious project.[4][5][6] Their research involved the synthesis and screening of over 600 compounds.[7] The initial focus on salicylates, the chemical class of aspirin, proved unfruitful.[1][4] The team then shifted their attention to phenylalkanoic acids, which showed broader anti-inflammatory potential.[7]

This systematic investigation ultimately led to the identification of 2-(4-isobutylphenyl)propionic acid, which was given the non-proprietary name ibuprofen.[1][2][3] The patent for ibuprofen was filed in 1961.[8][9][10] After rigorous preclinical and clinical testing, ibuprofen was launched as a prescription drug, Brufen®, in the United Kingdom in 1969 for the treatment of rheumatoid arthritis.[1][4][8] It was subsequently introduced in the United States in 1974.[4][8] A significant milestone was achieved in 1983 when ibuprofen became the first NSAID to be made available over-the-counter in the UK, followed by the US in 1984.[1][8]

The Molecular Mechanism of Action: Inhibition of Prostaglandin (B15479496) Synthesis

Ibuprofen exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the non-selective inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8][11][12][13][14] These enzymes are responsible for the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various prostaglandins (B1171923) and thromboxanes that mediate inflammation, pain, and fever.[8][11]

The inhibition of COX enzymes by ibuprofen is reversible, unlike the irreversible inhibition by aspirin.[13][14] While both COX-1 and COX-2 are inhibited, the therapeutic anti-inflammatory and analgesic effects are largely attributed to the inhibition of COX-2, which is induced at sites of inflammation.[8][11] Conversely, the inhibition of the constitutively expressed COX-1 in the gastrointestinal tract and platelets is associated with the common side effects of NSAIDs, such as gastric irritation and impaired blood clotting.[8][11]

Ibuprofen is a racemic mixture of two enantiomers, (S)-ibuprofen and (R)-ibuprofen. The (S)-enantiomer is the more pharmacologically active form, being a more potent inhibitor of both COX-1 and COX-2.[8][15] In the body, a significant portion of the inactive (R)-enantiomer is converted to the active (S)-enantiomer by the enzyme alpha-methylacyl-CoA racemase.[8]

Below is a diagram illustrating the prostaglandin synthesis pathway and the site of action of ibuprofen.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajmc.com [ajmc.com]

- 3. researchgate.net [researchgate.net]

- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Paracetamol versus nonsteroidal anti‐inflammatory drugs for rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Establishment of a Rat Adjuvant Arthritis-Interstitial Lung Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Adjuvant-Induced Arthritis Model [chondrex.com]

- 10. Effect of ibuprofen dosage on patient response in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. campdeninstruments.com [campdeninstruments.com]

- 14. Antinociception produced by nonsteroidal anti-inflammatory drugs in female vs male rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Identification of rat susceptibility loci for adjuvant-oil-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Ibuprofen Anionic Species (Ibuprofen(1-)) in Aqueous and Organic Solvents: A Technical Guide

Issued: December 15, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibuprofen (B1674241), a non-steroidal anti-inflammatory drug (NSAID), is characterized as a Biopharmaceutics Classification System (BCS) Class II drug, exhibiting low aqueous solubility and high permeability. Its solubility is fundamentally dependent on the pH of the medium due to its carboxylic acid moiety (pKa ≈ 4.4 - 5.3). In environments with a pH above its pKa, ibuprofen deprotonates to form its anionic conjugate base, ibuprofen(1-), which demonstrates significantly enhanced solubility in aqueous media. This technical guide provides a comprehensive overview of the solubility profile of ibuprofen's anionic form, presenting quantitative data, detailed experimental methodologies for solubility determination, and logical workflows to elucidate key concepts.

The Role of pH in Ibuprofen Solubility

Ibuprofen is a weak acid. The equilibrium between its neutral, poorly soluble form (Ibu-H) and its anionic, more soluble form (Ibu⁻ or ibuprofen(1-)) is governed by the pH of the solvent and the drug's pKa.

-

At pH < pKa : The neutral form (Ibu-H) predominates. In this state, ibuprofen is lipophilic and exhibits very low solubility in water (e.g., 0.021 mg/mL at 25°C), but is very soluble in most organic solvents.[1][2][3]

-

At pH > pKa : The ionized anionic form (Ibu⁻) becomes the dominant species. The formation of the ibuprofenate ion dramatically increases its interaction with polar solvents like water, leading to a substantial rise in aqueous solubility.[4][5][6] For instance, the solubility of ibuprofen at 37°C can increase from 0.038 mg/cm³ at pH 1 to 3.37 mg/cm³ at pH 6.8, a nearly 100-fold increase.[4][5]

This pH-dependent solubility is a critical factor in the formulation of ibuprofen dosage forms, influencing dissolution rates and bioavailability.

Caption: pH-dependent equilibrium of ibuprofen.

Quantitative Solubility Data

The solubility of ibuprofen and its anionic form (salts) varies significantly with the solvent system, pH, and temperature.

Table 1: Solubility of Ibuprofen and its Anionic Form (Salts) in Aqueous Systems

| Compound Form | Solvent/Medium | Temperature (°C) | Solubility | Reference(s) |

| Ibuprofen (Neutral) | Water | 25 | 21 mg/L | [7] |

| Ibuprofen (Neutral) | Water, pH 1.0 | 37 | 0.038 g/L | [4][5] |

| Ibuprofen (Neutral) | Water, pH 4.5 | 37 | 0.084 g/L | [4][5] |

| Ibuprofen (Anionic) | Water, pH 5.4 Buffer | 25 | ~0.082 g/L (for acid form) | [4] |

| Ibuprofen (Anionic) | Water, pH 6.8 Buffer | 25 | >3 g/L | [8] |

| Ibuprofen (Anionic) | Water, pH 6.8 Buffer | 37 | 3.37 g/L | [4][5] |

| Ibuprofen (Anionic) | Water, pH 7.4 Buffer | 25 | 0.432 g/L | [4] |

| Ibuprofen (Anionic) | PBS, pH 7.2 | RT | ~2000 mg/L | [9] |

| Ibuprofen Sodium | Water | 25 | >1000 g/L | [8] |

| Ibuprofen Lysine | Water | RT | More water-soluble than Ibu-H | [1] |

Note: "RT" denotes Room Temperature. Solubility values can vary based on the specific salt form and experimental conditions.

Table 2: Solubility of Ibuprofen (Neutral Form) in Organic and Co-Solvent Systems

While the user's core interest is the anionic form, data for the neutral form is provided for context, as it is highly soluble in these systems. The anionic form's solubility in non-polar organic solvents is generally low.

| Solvent/Co-Solvent | Temperature (°C) | Solubility | Reference(s) |

| Ethanol (Absolute) | 10 | 0.59 g/g ethanol | [7][10][11] |

| Ethanol (Absolute) | 40 | 2.15 g/g ethanol | [7][10][11] |

| Ethanol | RT | ~60 mg/mL | [9] |

| Methanol | RT | High | [1][12] |

| Acetone | RT | High | [1][13] |

| Dichloromethane | RT | High | [1][13] |

| DMSO | RT | ~50 mg/mL | [9][12] |

| Propylene Glycol (80% v/v) | 25 | ~193-fold increase vs. water | [14] |

| PEG 300 (80% v/v) | 25 | ~700-fold increase vs. water | [14] |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The shake-flask method is the gold standard for thermodynamic solubility, while potentiometric titration is effective for ionizable compounds like ibuprofen.

Shake-Flask Method

This method measures the equilibrium solubility of a compound in a specific solvent, representing the true thermodynamic solubility.

Detailed Protocol:

-

Preparation: Add an excess amount of the solid ibuprofen salt (to ensure saturation) to a series of glass flasks or tubes containing a known volume of the desired solvent (e.g., phosphate (B84403) buffer of a specific pH).[15][16]

-

Equilibration: Seal the vessels to prevent solvent evaporation. Place them in a constant temperature water bath or shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[15][16][17] Equilibrium is confirmed when solubility measurements from consecutive time points are consistent.[15]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation or filtration (using a filter that does not adsorb the compound).[17][18]

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Dilute the aliquot appropriately and determine the concentration of the dissolved ibuprofen using a validated analytical method, such as:

-

UV-Vis Spectrophotometry: Measure absorbance at ibuprofen's λmax (e.g., ~221 nm) and calculate the concentration against a standard calibration curve.[19]

-

High-Performance Liquid Chromatography (HPLC): Provides higher specificity and is the preferred method for complex matrices.

-

Caption: Workflow for the Shake-Flask solubility method.

Potentiometric Titration Method

This technique is particularly useful for determining the pH-dependent solubility profile and pKa of ionizable drugs like ibuprofen.[20]

Detailed Protocol:

-

System Setup: Calibrate a pH electrode and connect it to a potentiometer. Use an automated titrator for precise delivery of the titrant.

-

Sample Preparation: Prepare a suspension of ibuprofen in water or an appropriate ionic strength medium. For determining the solubility of the anionic form, one might start with a known concentration of an ibuprofen salt solution.

-

Titration: Titrate the ibuprofen suspension with a standardized strong acid (e.g., HCl) or strong base (e.g., NaOH). The titrant is added in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of titrant, creating a pH vs. volume of titrant curve.

-

Analysis: The point of inflection in the titration curve corresponds to the equivalence point, which can be used to determine the pKa. The intrinsic solubility (S₀) of the neutral species and the solubility of the ionic species at different pH values can be calculated from the titration data by analyzing the regions where solid is in equilibrium with the solution.[20][21]

Caption: Workflow for solubility determination via potentiometric titration.

Conclusion

The solubility of ibuprofen is critically influenced by pH, with the anionic form, ibuprofen(1-), demonstrating substantially greater aqueous solubility than its neutral counterpart. This characteristic is paramount for the design and development of oral and parenteral dosage forms, where rapid dissolution is required for effective absorption and therapeutic action. The use of standardized methodologies, such as the shake-flask and potentiometric titration methods, is essential for accurately characterizing the solubility profile of ibuprofen and its salts, providing the foundational data needed for successful formulation development.

References

- 1. Ibuprofen - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. Enhancement of ibuprofen solubility and skin permeation by conjugation with l -valine alkyl esters - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00100G [pubs.rsc.org]

- 5. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pH-sensitive polymer hydrogels derived from morpholine to prevent the crystallization of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. pubs.acs.org [pubs.acs.org]

- 12. "Thermodynamic evaluation of ibuprofen solubility in aqueous and non-aq" by Ismail Mahmoud Khalifeh [docs.lib.purdue.edu]

- 13. scite.ai [scite.ai]

- 14. Solubility of (+/-)-ibuprofen and S (+)-ibuprofen in the presence of cosolvents and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. bioassaysys.com [bioassaysys.com]

- 17. enamine.net [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 19. pharmatutor.org [pharmatutor.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Methods to Determine End Point of Potentiometric Titration and Applications | Pharmaguideline [pharmaguideline.com]

Spectroscopic Characterization of the Ibuprofen Anion: A Technical Guide

Introduction

Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is a weak acid that exists in its anionic form at physiological pH. The spectroscopic characterization of this anion is crucial for understanding its behavior in biological systems, for quality control in pharmaceutical formulations, and in the development of new drug delivery systems. This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the ibuprofen anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the ibuprofen anion in solution and in the solid state. The deprotonation of the carboxylic acid group leads to significant changes in the chemical shifts of nearby protons and carbons.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for neutral ibuprofen and the changes observed for the ibuprofen anion (in the form of its sodium salt). Chemical shifts are reported in parts per million (ppm).

Table 1: ¹H NMR Chemical Shift Data

| Proton Assignment | Neutral Ibuprofen (CDCl₃) Chemical Shift (ppm) [1][2][3][4] | Ibuprofen Anion (as Sodium Salt, Solid-State) Approximate Chemical Shift (ppm) [5] | Expected Shift upon Deprotonation |

| CH₃ (isobutyl) | 0.91 (d, 6H) | ~0.8 | Upfield |

| CH (isobutyl) | 1.85 (m, 1H) | ~1.8 | Minimal change |

| CH₂ (isobutyl) | 2.45 (d, 2H) | ~2.4 | Minimal change |

| Aromatic CH | 7.10 (d, 2H) & 7.22 (d, 2H) | ~7.0 - 7.2 | Minimal change |

| α-CH | 3.71 (q, 1H) | ~3.5 | Upfield |

| α-CH₃ | 1.50 (d, 3H) | ~1.3 | Upfield |

| COOH | ~11-12 (s, 1H) | N/A (proton is absent) | Signal disappears |

Table 2: ¹³C NMR Chemical Shift Data

| Carbon Assignment | Neutral Ibuprofen (CDCl₃) Chemical Shift (ppm) [4][6] | Ibuprofen Anion (as Sodium Salt) Approximate Chemical Shift (ppm) | Expected Shift upon Deprotonation |

| C=O | ~181 | ~183-185 | Downfield |

| α-C | ~45 | ~47-49 | Downfield |

| Aromatic Quaternary C | ~141, ~137 | ~142, ~139 | Minimal change |

| Aromatic CH | ~129, ~127 | ~129, ~127 | Minimal change |

| CH₂ (isobutyl) | ~45 | ~45 | Minimal change |

| CH (isobutyl) | ~30 | ~30 | Minimal change |

| CH₃ (isobutyl) | ~22 | ~22 | Minimal change |

| α-CH₃ | ~18 | ~19 | Minimal change |

Experimental Protocols

Sample Preparation for Solution-State NMR:

-

Weigh 10-20 mg of the ibuprofen salt (e.g., sodium ibuprofen).

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Vortex the tube until the sample is fully dissolved.

NMR Data Acquisition (¹H and ¹³C):

-

The NMR spectra can be acquired on a 400 MHz or higher field spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment is used to obtain singlets for each carbon.

-

Typical acquisition parameters include a spectral width of 12-16 ppm for ¹H and 200-220 ppm for ¹³C, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

Visualization

References

Methodological & Application

Application Notes and Protocols for Chiral Separation of Ibuprofen Enantiomers by HPLC

Introduction

Ibuprofen (B1674241), a widely used non-steroidal anti-inflammatory drug (NSAID), possesses a chiral center, resulting in two enantiomers: (S)-(+)-ibuprofen and (R)-(-)-ibuprofen. The pharmacological activity of ibuprofen is primarily attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[1] The (R)-enantiomer is significantly less active but can undergo in vivo chiral inversion to the (S)-form.[2][3] Consequently, the stereospecific analysis of ibuprofen enantiomers is crucial in pharmaceutical quality control, pharmacokinetic studies, and drug development to ensure safety and efficacy.[4][5] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for the enantioselective separation and quantification of ibuprofen.[6]

This document provides detailed application notes and protocols for two distinct HPLC methods for the chiral separation of ibuprofen enantiomers, suitable for researchers, scientists, and drug development professionals.

Method 1: Chiral Separation using an α-Acid Glycoprotein (AGP) Stationary Phase

This method is a simple and rapid HPLC technique for the enantioseparation of ibuprofen, particularly applicable for routine analysis in pharmaceutical samples such as tablets.[1]

Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralpak AGP, 10 cm x 4.0 mm, 5 µm |

| Mobile Phase | 100 mM Phosphate (B84403) Buffer (pH 7.0) |

| Flow Rate | 0.7 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | Ambient (e.g., 25°C) |

| Detection | UV at 225 nm |

| Run Time | < 9 minutes |

Experimental Protocol

1. Reagent and Sample Preparation:

-

100 mM Phosphate Buffer (pH 7.0): Prepare a 100 mM solution of a suitable phosphate salt (e.g., potassium phosphate monobasic) in ultrapure water and adjust the pH to 7.0 using a pH meter and a suitable base (e.g., potassium hydroxide). Filter the buffer through a 0.45 µm membrane filter before use.

-

Standard Stock Solution (100 mg/L): Accurately weigh and dissolve an appropriate amount of racemic ibuprofen standard in methanol (B129727) to prepare a stock solution of 100 mg/L.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the range of 25 to 100 mg/L.[1]

-

Tablet Sample Preparation:

-

Weigh and finely powder a representative number of ibuprofen tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of ibuprofen and transfer it to a 10 mL volumetric flask.

-

Add methanol to the flask, sonicate for 30 minutes to ensure complete dissolution, and then dilute to the mark with methanol.[1]

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

2. HPLC System Setup and Operation:

-

Equilibrate the Chiralpak AGP column with the mobile phase at a flow rate of 0.7 mL/min until a stable baseline is achieved.

-

Set the UV detector to a wavelength of 225 nm.

-

Inject 5 µL of each standard solution and the sample solution into the HPLC system.

-

Record the chromatograms and integrate the peak areas for each enantiomer.

3. Data Analysis:

-

Calibration Curve: Construct a calibration curve by plotting the peak area of each enantiomer against its concentration for the standard solutions. The linearity of the calibration curve should be evaluated (r > 0.996).[1]

-

Quantification: Determine the concentration of each ibuprofen enantiomer in the tablet sample using the regression equation from the calibration curve.

-

Resolution: The resolution (Rs) between the two enantiomer peaks should be greater than 1.5 for baseline separation.[1]

Expected Results

This method should achieve baseline separation of the (S)- and (R)-ibuprofen enantiomers in under 9 minutes.[1] The optimized conditions, including a 100 mM phosphate buffer and a 5 µL injection volume, contribute to a good resolution of approximately 1.53.[1]

Method 2: Chiral Separation using a Cellulose-Based Stationary Phase

This method utilizes a cellulose-based chiral stationary phase for the quantification of ibuprofen enantiomers and is suitable for applications requiring high sensitivity and accuracy.[4]

Chromatographic Conditions

| Parameter | Condition |

| Column | Chiralcel OJ-H, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-hexane:2-propanol:trifluoroacetic acid (98:2:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (e.g., 25°C) |

| Detection | UV at 254 nm |

Experimental Protocol

1. Reagent and Sample Preparation:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, 2-propanol, and trifluoroacetic acid in the specified ratio. Filter the mobile phase through a 0.45 µm membrane filter prior to use.[4]

-

Stock Solution (1.0 x 10⁻² mol/L): Prepare a stock solution of (±)-ibuprofen by dissolving 0.02063 g in 10 mL of n-hexane.[4]

-

Working Solutions: Prepare working solutions for calibration and validation by diluting the stock solution in n-hexane to the desired concentrations.[4]

2. HPLC System Setup and Operation:

-

Equilibrate the Chiralcel OJ-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.

-

Set the UV detector to a wavelength of 254 nm.

-

Inject 20 µL of the standard and sample solutions.

-

Record the chromatograms and determine the peak areas for each enantiomer.

3. Data Analysis:

-

System Suitability: Evaluate system suitability parameters such as resolution, theoretical plates, and tailing factor to ensure the performance of the chromatographic system.

-

Linearity, LOD, and LOQ: Determine the linearity of the method by constructing a calibration curve. Calculate the limit of detection (LOD) and limit of quantification (LOQ) to assess the sensitivity of the method. For example, one study reported LOD and LOQ values of 8.1% and 27.0% (S)-IBU respectively.[4]

-

Accuracy and Precision: Assess the accuracy and precision of the method by analyzing samples with known concentrations of each enantiomer.

Expected Results

This method provides good separation and quantification of ibuprofen enantiomers. The use of a cellulose-based stationary phase with a normal-phase mobile phase offers a different selectivity compared to the AGP column.

Experimental Workflow and Logic

The general workflow for the chiral separation of ibuprofen enantiomers by HPLC involves several key stages, from sample preparation to data analysis.

Caption: General workflow for chiral HPLC analysis of ibuprofen.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 3. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. africaresearchconnects.com [africaresearchconnects.com]

- 6. Resolution of enantiomers of ibuprofen by liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantification of Ibuprofen in Human Plasma using UPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive and detailed protocol for the quantification of ibuprofen (B1674241) in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The method is highly sensitive and specific, making it suitable for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. Additionally, method validation parameters are summarized to demonstrate the robustness and reliability of the assay.

Introduction

Ibuprofen is a widely used nonsteroidal anti-inflammatory drug (NSAID) that possesses analgesic, anti-inflammatory, and antipyretic properties. Accurate measurement of ibuprofen concentrations in plasma is crucial for assessing its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. UPLC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. This application note details a validated UPLC-MS/MS method for the determination of ibuprofen in human plasma.

Experimental Protocols

Materials and Reagents

-

Ibuprofen reference standard (>99% purity)

-

Ibuprofen-d3 (internal standard, IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Acetic acid (glacial)

-

Ammonium (B1175870) acetate

-

Water (deionized, 18 MΩ·cm)

-

Human plasma (drug-free)

-

Phosphoric acid

-

Methyl-tert-butyl ether (MTBE)

Standard and Quality Control Sample Preparation

Stock solutions of ibuprofen and ibuprofen-d3 (1 mg/mL) are prepared in methanol.[1] Working solutions for calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of water and acetonitrile.[1] Calibration standards and QC samples are prepared by spiking blank human plasma with the appropriate working solutions.[1]

Sample Preparation

Two primary methods for plasma sample preparation are presented: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).

This method is rapid and straightforward, offering high throughput.

-

Thaw and Vortex: Allow frozen plasma samples to thaw at room temperature and vortex to ensure homogeneity.[2]

-

Aliquot: Transfer 100 µL of plasma into a microcentrifuge tube.[3]

-

Add Internal Standard: Add a specific volume of ibuprofen-d3 working solution (e.g., 10 µL of 1 µg/mL).[3]

-

Precipitate: Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.[3]

-

Vortex: Vortex the mixture vigorously for 1 minute.[3]

-

Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.[3]

-

Collect Supernatant: Carefully transfer the clear supernatant to a clean autosampler vial for UPLC-MS/MS analysis.[3]

LLE provides a cleaner extract, potentially reducing matrix effects.

-

Aliquot and Acidify: To 100 µL of plasma in a glass tube, add 100 µL of 0.1 M phosphoric acid.[2][4]

-

Add Internal Standard: Add 50 µL of the ibuprofen-d3 internal standard solution.[2]

-

Add Extraction Solvent: Add 1 mL of methyl-tert-butyl ether.[5][6]

-

Mix: Cap the tubes and mix on a rocker for 10 minutes.[2][4]

-

Centrifuge: Centrifuge at 1,864 x g for 20 minutes to separate the layers.[7]

-

Collect Organic Layer: Transfer the upper organic layer to a clean tube.[4]

-

Evaporate and Reconstitute: Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

UPLC-MS/MS Conditions

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm) or equivalent[8]

-

Mobile Phase A: Water with 0.05% acetic acid and 5 mM ammonium acetate[8]

-

Mobile Phase B: Methanol[8]

-

Flow Rate: 0.750 mL/min[1]

-

Gradient: A linear gradient can be optimized for separation. A typical starting condition is 30% B held for 0.5 min, followed by a linear gradient to 55% B at 4.50 min.[1]

-

Column Temperature: 40°C[1]

-

Injection Volume: 10 µL[1]

-

Run Time: Approximately 6.5 minutes[1]

-

Mass Spectrometer: Waters Xevo TQ-S or equivalent

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[3][8]

-

Scan Type: Multiple Reaction Monitoring (MRM)[3]

-

MRM Transitions:

-

Capillary Voltage: 3.5 kV[3]

-

Source Temperature: 150°C[3]

-

Desolvation Temperature: 400°C[3]

-

Cone Gas Flow: 50 L/hr[3]

-

Desolvation Gas Flow: 800 L/hr[3]

Data Presentation

Method Validation Parameters

The following tables summarize the quantitative data from various validated methods for ibuprofen quantification in plasma.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Linearity Range (µg/mL) | 0.05 - 36[8] | 0.05 - 100[2] | 0.5 - 100[2] |

| Correlation Coefficient (r²) | >0.99[8] | ≥ 0.988[5][6] | Not Reported |

| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL[2] | 50 ng/mL[5][6] | 0.5 µg/mL[2] |

| Intra-day Precision (%RSD) | < 5[8] | 0.8 - 9.9[2] | < 11[2] |

| Inter-day Precision (%RSD) | < 5[8] | 2.7 - 9.8[2] | Not Reported |

| Accuracy (%) | 88.2 - 103.67[8] | -11.8 to 11.2[5][6] | Not Reported |

| Recovery (%) | 78.4 - 80.9[8] | >95[2] | 70 ± 9[2] |

Table 1: Comparison of Method Validation Parameters for Different Sample Preparation Techniques.

Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Ibuprofen | 205.0 | 161.1 | ESI Negative | [8] |

| Ibuprofen-d3 | 208.0 | 164.0 | ESI Negative | [8] |

| (R)- and (S)-Ibuprofen (derivatized) | 360.2 | 232.1 | ESI Positive | [5][6] |

| (R)- and (S)-Flurbiprofen (IS, derivatized) | 398.3 | 270.1 | ESI Positive | [5][6] |

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Ibuprofen and Internal Standards.

Visualizations

Workflow for Ibuprofen Quantification using Protein Precipitation.

Workflow for Ibuprofen Quantification using Liquid-Liquid Extraction.

Conclusion

The UPLC-MS/MS method described in this application note is a reliable, sensitive, and robust for the quantification of ibuprofen in human plasma. The detailed protocols for sample preparation and instrument parameters provide a solid foundation for implementation in a bioanalytical laboratory. The presented validation data confirms that the method meets the stringent requirements for clinical and research applications.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) [scirp.org]

- 6. A Validated Enantioselective Assay for the Determination of Ibuprofen in Human Plasma Using Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) - American Journal of Analytical Chemistry - SCIRP [scirp.org]

- 7. Development, validation and application of a high-performance liquid chromatography method for the detection of ibuprofen in elephant plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing Ibuprofen-Loaded Nanoparticles for Oral Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug (NSAID), is effective for treating pain, fever, and inflammation.[1][2] However, its oral administration is often associated with gastrointestinal side effects and challenges related to its poor water solubility, which can limit its bioavailability.[1][3][4][5][6] Encapsulating ibuprofen into nanoparticles presents a promising strategy to overcome these limitations. Nanoparticle-based delivery systems can enhance the oral bioavailability of ibuprofen, provide sustained release, and potentially reduce gastric irritation by controlling the drug's release and protecting the gastric mucosa.[3][7][8][9] This document provides detailed application notes and protocols for the development and characterization of ibuprofen-loaded nanoparticles for oral drug delivery.

Data Presentation: Physicochemical Properties of Ibuprofen-Loaded Nanoparticles

The following table summarizes the key physicochemical characteristics of various ibuprofen-loaded nanoparticle formulations from different studies, offering a comparative overview.

| Nanoparticle Formulation | Polymer/Lipid Matrix | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |

| PLA Nanoparticles | Poly(DL-lactic acid) (PLA), Poloxamer 188 | 281.1 ± 66.7 | -4.3 | - | - | [1][7][9][10] |

| Cubic Nanoparticles | Lipid-based | ~238 | - | >85 | - | [11][12] |

| Mixed Polymer-Lipid Nanoparticles (PLNs) | Polymer-Lipid blend | 193.3 ± 0.70 to 795.8 ± 0.70 | -26.8 ± 0.45 to -42.8 ± 0.30 | 80.3 to 93.6 | - | [3] |

| Nanosuspension (PVP-K30) | Polyvinylpyrrolidone K30 | 527 ± 31.04 | - | - | - | [13][14] |

| Nanosuspension (PVP-K30 & Tween 80) | Polyvinylpyrrolidone K30, Tween 80 | 127 ± 6.18 | - | - | - | [13][14] |

| Solvent/Antisolvent Precipitated Nanoparticles | - | 200 - 400 | - | - | - | [4][5] |

| Nanostructured Lipid Carrier (NLC) | Lipid matrix | 106 | -18.4 | 98.51 | 9.85 | [15] |

| Nanosuspension (PVP K30) | Polyvinylpyrrolidone K30 | 123 | - | 85 to 97 | - | [6] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the formulation and evaluation of ibuprofen-loaded nanoparticles.

Protocol 1: Preparation of Ibuprofen-Loaded PLA Nanoparticles by Emulsion-Solvent Diffusion

This protocol is based on the method described for preparing poly(DL-lactic acid) (PLA) nanoparticles.[1][7][9][10]

Materials:

-

Poly(DL-lactic acid) (PLA)

-

Ibuprofen (IBU)

-

Poloxamer 188

-

Ethyl acetate (B1210297)

-

Purified water

Procedure:

-

Organic Phase Preparation: Dissolve 4 g of PLA and 50 mg of IBU in 200 mL of ethyl acetate saturated with water.

-

Aqueous Phase Preparation: Prepare 400 mL of an aqueous solution of ethyl acetate saturated with 5% (w/v) Poloxamer 188.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed stirring (e.g., 11,000 rpm) for 5 minutes to form an oil-in-water emulsion.

-

Solvent Diffusion: Add an excess of purified water to the emulsion under moderate stirring (e.g., 400 rpm) for 5 minutes to facilitate the diffusion of ethyl acetate from the organic phase into the aqueous phase, leading to nanoparticle precipitation.

-

Solvent Evaporation: Remove the ethyl acetate from the nanoparticle suspension using a rotary evaporator.

-

Nanoparticle Recovery: Collect the nanoparticles by centrifugation, wash with purified water to remove excess surfactant and non-encapsulated drug, and then lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticles

1. Particle Size and Zeta Potential Analysis:

-

Instrument: Dynamic Light Scattering (DLS) instrument.

-

Procedure:

-

Resuspend the lyophilized nanoparticles in purified water.

-

Dilute the suspension to an appropriate concentration.

-

Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) at a scattering angle of 90° and a temperature of 25°C.[1]

-

For zeta potential, use the same instrument equipped with an electrode assembly to measure the electrophoretic mobility of the nanoparticles in the dispersion.

-

2. Morphology Analysis:

-

Instrument: Scanning Electron Microscope (SEM) or Transmission Electron Microscope (TEM).

-

Procedure (SEM):

3. Encapsulation Efficiency and Drug Loading:

-

Procedure:

-

Separate the nanoparticles from the aqueous dispersion by centrifugation.

-

Quantify the amount of free, unencapsulated ibuprofen in the supernatant using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 221 nm or 273 nm).[4][16]

-

Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

-

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

-

DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100

-

-

Protocol 3: In Vitro Drug Release Study

This protocol describes a common method for assessing the release of ibuprofen from the nanoparticles.

Materials:

-

Ibuprofen-loaded nanoparticles

-

Phosphate (B84403) Buffered Saline (PBS) at different pH values (e.g., pH 1.2 to simulate gastric fluid and pH 7.4 to simulate intestinal fluid).[12]

-

Dialysis membrane tubing (with an appropriate molecular weight cut-off).[12]

Procedure:

-